5-Methyl-2-phenyl-1H-imidazole-1-carbonitrile
Description
5-Methyl-2-phenyl-1H-imidazole-1-carbonitrile is a substituted imidazole derivative characterized by:
- A methyl group at position 5 of the imidazole ring.
- A phenyl group at position 2.
- A carbonitrile group (-CN) at position 1.
This structure confers unique physicochemical properties, including moderate lipophilicity (due to the phenyl group) and reactivity (via the nitrile moiety).
Properties
CAS No. |
83505-82-2 |
|---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-methyl-2-phenylimidazole-1-carbonitrile |
InChI |
InChI=1S/C11H9N3/c1-9-7-13-11(14(9)8-12)10-5-3-2-4-6-10/h2-7H,1H3 |
InChI Key |
RMTKZEOXXIOOBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-1H-imidazole-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-phenyl-1H-imidazole-4-carbaldehyde with methylamine and potassium cyanide. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, advanced purification techniques like chromatography and crystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonitrile Group
The carbonitrile group (-CN) undergoes nucleophilic addition or substitution reactions. For example:
-
Hydrolysis : Under acidic or alkaline conditions, the nitrile group can hydrolyze to form a carboxylic acid derivative. While direct data on this compound is limited, analogous imidazole nitriles hydrolyze to imidazole-1-carboxylic acids under reflux with H₂SO₄ or NaOH.
-
Reduction : Catalytic hydrogenation (e.g., H₂/Pd) reduces the nitrile to a primary amine (-CH₂NH₂), though steric hindrance from the phenyl group may slow reactivity.
Cyclization and Heterocycle Formation
The compound participates in cycloaddition and annulation reactions:
-
1,3-Dipolar Cycloaddition : Reacts with azides to form tetrazole derivatives, a reaction driven by the electron-withdrawing nitrile group. For instance, Huisgen cycloaddition with phenyl azide yields 5-substituted tetrazoles .
-
Oxadiazole Synthesis : When treated with hydrazine derivatives, the nitrile group forms amidrazone intermediates, which cyclize to 1,3,4-oxadiazoles under oxidative conditions .
Example Reaction Pathway
text5-Methyl-2-phenyl-1H-imidazole-1-carbonitrile + Hydrazine hydrate → Amidrazone intermediate → [Oxidation] → 5-(5-Methyl-2-phenyl-1H-imidazol-1-yl)-1,3,4-oxadiazole
This mirrors methodologies from rhodium-catalyzed imidazole-oxadiazole couplings .
Electrophilic Aromatic Substitution
The imidazole ring undergoes electrophilic substitution, though the electron-withdrawing nitrile group deactivates the ring:
-
Halogenation : Bromination occurs selectively at the C-4 position under mild conditions (e.g., NBS in DMF).
-
Nitration : Requires strong nitrating agents (HNO₃/H₂SO₄) due to reduced ring reactivity, yielding nitro derivatives at C-5.
Metal-Catalyzed Cross-Couplings
The nitrile group facilitates transition-metal-catalyzed reactions:
-
Suzuki-Miyaura Coupling : The phenyl group reacts with aryl boronic acids in Pd-catalyzed cross-couplings, enabling biaryl synthesis .
-
Cyanoalkylation : Nickel catalysts mediate coupling with alkyl halides, extending the carbon chain at the nitrile site .
Biological Interactions
While not strictly chemical reactions, the compound interacts with biological targets:
-
Enzyme Inhibition : Acts as a xanthine oxidase inhibitor via coordination of the nitrile to the molybdenum center, disrupting uric acid metabolism.
Mechanistic Insights
Scientific Research Applications
Scientific Research Applications
The applications of 5-Methyl-2-phenyl-1H-imidazole-1-carbonitrile can be categorized into several key areas:
Chemistry
- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules, particularly in the development of new heterocycles.
- Catalysis : It has potential uses as a catalyst in various organic reactions due to its unique electronic properties.
Biology
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as xanthine oxidase, which plays a crucial role in purine metabolism. This inhibition can lead to reduced oxidative stress and has implications for diseases like gout.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, making it a candidate for antibiotic development .
Medicine
- Therapeutic Potential : Due to its enzyme inhibitory properties, this compound is being investigated for potential therapeutic applications in treating conditions such as hyperuricemia and other inflammatory diseases .
- Anticancer Properties : Some studies have explored its efficacy against cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Case Studies
Several studies have highlighted the practical applications and biological activities of this compound:
Case Study 1: Enzyme Inhibition
A study evaluated the compound's ability to inhibit xanthine oxidase, revealing an IC50 value that indicates significant efficacy at low concentrations. This suggests potential use in managing conditions associated with elevated uric acid levels.
Case Study 2: Antimicrobial Activity
In another study, various derivatives of imidazole were synthesized and tested against bacterial strains such as E. coli and S. aureus. The results indicated that certain derivatives exhibited strong antibacterial activity, supporting further exploration for therapeutic applications .
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-1H-imidazole-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. Additionally, the compound’s structural features allow it to interact with cellular membranes, potentially affecting membrane permeability and signaling processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Key Observations:
Positional Effects: Substitutions at position 5 (e.g., nitro in CAS 351990-51-7 vs. methyl in the target compound) significantly alter electronic properties. The fused benzimidazole in DTXSID30708805 enhances aromaticity, likely increasing stacking interactions in biological systems.
Functional Group Impact :
- The carbonitrile group in the target compound offers reactivity for further derivatization (e.g., nucleophilic substitution), whereas the carbaldehyde in 4-Methyl-1H-imidazole-5-carbaldehyde enables condensation reactions.
- Bulky substituents (e.g., benzyloxy-carbonyl groups in derivatives ) may hinder crystallization or reduce solubility.
Biological Activity
5-Methyl-2-phenyl-1H-imidazole-1-carbonitrile is a compound belonging to the imidazole family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects, supported by case studies and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C11H10N4
- Molecular Weight: 202.23 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For example, a study evaluated various imidazole compounds against common bacterial strains, demonstrating that 5-Methyl-2-phenyl-1H-imidazole derivatives possess notable antibacterial activity.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) |
|---|---|
| 5-Methyl-2-phenyl-1H-imidazole | 20 |
| Control (Streptomycin) | 28 |
| Other Derivatives | Varies |
In a cylinder well diffusion method, this compound showed a zone of inhibition comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
2. Anticancer Properties
Imidazole derivatives have been studied for their anticancer effects. In silico studies identified 5-Methyl-2-phenyl-1H-imidazole as a candidate for targeting cancer-related proteins. Experimental studies confirmed its ability to inhibit cell proliferation in various cancer cell lines.
Case Study:
A study conducted on human renal cell carcinoma (RCC) demonstrated that treatment with 5-Methyl-2-phenyl-1H-imidazole resulted in a significant reduction in cell viability compared to untreated controls. The compound was shown to induce apoptosis through the activation of caspase pathways .
3. Anti-inflammatory Effects
The anti-inflammatory potential of imidazole derivatives has been explored in various studies. Compounds similar to 5-Methyl-2-phenyl-1H-imidazole have been reported to inhibit the nuclear factor kappa B (NF-kB) pathway, which plays a critical role in inflammation.
Research Findings:
In vitro assays indicated that this compound reduces the secretion of pro-inflammatory cytokines in stimulated macrophages, suggesting its utility in treating inflammatory conditions .
The mechanism by which 5-Methyl-2-phenyl-1H-imidazole exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation: It can modulate receptors linked to inflammatory responses and apoptosis pathways.
Q & A
Q. What are the common synthetic routes for 5-Methyl-2-phenyl-1H-imidazole-1-carbonitrile, and how can reaction conditions be optimized?
The synthesis of imidazole derivatives typically involves condensation reactions between aldehydes and amines under catalytic conditions. For example, manganese(IV) oxide in dichloromethane has been used to oxidize intermediates in analogous imidazole syntheses, achieving yields up to 85% . Refluxing with sodium acetate in acetic acid (3–5 hours) is another method to promote cyclization, as demonstrated in the synthesis of structurally related indole-carboxylic acid derivatives . Optimization may include varying catalysts (e.g., ruthenium complexes for high-resolution reactions ), adjusting solvent polarity, or controlling temperature gradients to minimize byproducts like unreacted aldehydes or dimerized species.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the imidazole ring structure and substituent positions. For instance, NMR can distinguish between aromatic protons on the phenyl group (δ 7.2–7.8 ppm) and imidazole protons (δ 8.1–8.5 ppm) . Infrared (IR) spectroscopy identifies functional groups, such as the carbonitrile stretch (~2200 cm) and C=N imidazole vibrations (~1600 cm) . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, essential for confirming synthetic success.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Safety measures include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., aldehydes or chlorinated byproducts) .
- Waste Disposal : Segregate hazardous waste (e.g., unreacted starting materials) and consult professional disposal services to comply with environmental regulations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
SAR studies require systematic modification of substituents (e.g., replacing the phenyl group with fluorophenyl or adding methyl groups) and subsequent biological testing. For example:
- EGFR Inhibition Assays : Replace R1–R6 groups (Table 1 in ) and measure IC values using kinase assays.
- Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR) based on substituent hydrophobicity and steric effects .
- In Vitro Cytotoxicity : Screen derivatives against cancer cell lines (e.g., MCF-7) to correlate structural changes with potency .
Q. How can contradictions between theoretical and experimental spectroscopic data be resolved?
Discrepancies often arise from unexpected tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : To identify dynamic equilibria (e.g., imidazole ring proton exchange) .
- Density Functional Theory (DFT) : Compare computed NMR chemical shifts (using Gaussian software) with experimental data to validate tautomeric forms .
- X-ray Crystallography : Resolve ambiguities in molecular geometry, as seen in SHELX-refined structures .
Q. What computational methods are effective in predicting the pharmacokinetic and toxicological profiles of imidazole derivatives?
- ADMET Prediction : Tools like SwissADME evaluate parameters such as GI absorption (e.g., >80% for lipophilic derivatives) and BBB permeability .
- Toxicity Screening : Use ProTox-II to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., nitro groups) .
- Molecular Dynamics (MD) Simulations : Assess binding stability of derivatives in target active sites over 100-ns trajectories .
Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?
- Catalyst Screening : Test transition-metal catalysts (e.g., Ru(bpp)(pydic)) to enhance regioselectivity and reduce side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve cyclization efficiency compared to dichloromethane .
- Byproduct Analysis : Use LC-MS to identify and quantify impurities, then adjust stoichiometry (e.g., excess aldehyde) to suppress dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
